molecular formula C16H23N3O2 B13338366 Tert-butyl 6-(4-aminophenyl)-2,6-diazaspiro[3.3]heptane-2-carboxylate

Tert-butyl 6-(4-aminophenyl)-2,6-diazaspiro[3.3]heptane-2-carboxylate

Cat. No.: B13338366
M. Wt: 289.37 g/mol
InChI Key: OSTHJJCOQGHBRD-UHFFFAOYSA-N
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Description

Tert-butyl 6-(4-aminophenyl)-2,6-diazaspiro[33]heptane-2-carboxylate is a complex organic compound that belongs to the class of spirocyclic compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, forming a spiro linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 6-(4-aminophenyl)-2,6-diazaspiro[3.3]heptane-2-carboxylate involves multiple steps. One efficient synthetic route includes the formation of the spirocyclic scaffold through the ring closure of corresponding 1,3-bis-electrophiles at 1,1-C or 1,1-N bis-nucleophiles . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the spiro linkage.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The process often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis to optimize reaction conditions and minimize waste .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 6-(4-aminophenyl)-2,6-diazaspiro[3.3]heptane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can result in the formation of various substituted spirocyclic compounds .

Mechanism of Action

The mechanism of action of tert-butyl 6-(4-aminophenyl)-2,6-diazaspiro[3.3]heptane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

Tert-butyl 6-(4-aminophenyl)-2,6-diazaspiro[3.3]heptane-2-carboxylate is unique due to its specific spirocyclic structure and the presence of both tert-butyl and aminophenyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C16H23N3O2

Molecular Weight

289.37 g/mol

IUPAC Name

tert-butyl 6-(4-aminophenyl)-2,6-diazaspiro[3.3]heptane-2-carboxylate

InChI

InChI=1S/C16H23N3O2/c1-15(2,3)21-14(20)19-10-16(11-19)8-18(9-16)13-6-4-12(17)5-7-13/h4-7H,8-11,17H2,1-3H3

InChI Key

OSTHJJCOQGHBRD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CN(C2)C3=CC=C(C=C3)N

Origin of Product

United States

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